molecular formula C11H19NO5 B3378570 1-[(Tert-butoxy)carbonyl]-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid CAS No. 1432056-71-7

1-[(Tert-butoxy)carbonyl]-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid

Cat. No.: B3378570
CAS No.: 1432056-71-7
M. Wt: 245.27 g/mol
InChI Key: SQJVUMFKCPOWJL-UHFFFAOYSA-N
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Description

This compound is a Boc-protected pyrrolidine derivative characterized by a tert-butoxycarbonyl (Boc) group at position 1, a hydroxyl group at position 4, and a methyl substituent at position 2 of the pyrrolidine ring. Its molecular formula is inferred as C₁₁H₁₉NO₅, with a molecular weight of approximately 245.27 g/mol (based on analogs in ). This scaffold is commonly used in pharmaceutical intermediates, particularly in peptidomimetics and enzyme inhibitors.

Properties

IUPAC Name

4-hydroxy-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-10(2,3)17-9(16)12-6-7(13)5-11(12,4)8(14)15/h7,13H,5-6H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQJVUMFKCPOWJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CN1C(=O)OC(C)(C)C)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432056-71-7
Record name 1-[(tert-butoxy)carbonyl]-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Tert-butoxy)carbonyl]-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid typically involves the protection of the amine group with the Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using flow microreactor systems, which offer efficient, versatile, and sustainable synthesis compared to traditional batch processes . This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[(Tert-butoxy)carbonyl]-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid undergoes several types of reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Deprotection: Removal of the Boc group yields the free amine.

    Substitution: Depending on the nucleophile used, different substituted products can be obtained.

Scientific Research Applications

1-[(Tert-butoxy)carbonyl]-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of 1-[(Tert-butoxy)carbonyl]-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group is added to the amine via nucleophilic addition to di-tert-butyl dicarbonate, forming a carbamate. The Boc group can be removed under acidic conditions, where the carbonyl oxygen is protonated, leading to the cleavage of the tert-butyl group and formation of the free amine .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis highlights structural, synthetic, and functional distinctions between the target compound and related Boc-protected pyrrolidine/piperidine carboxylic acids.

Substituent Position and Electronic Effects

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound : 1-[(Tert-butoxy)carbonyl]-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid Boc (1), OH (4), CH₃ (2) C₁₁H₁₉NO₅ ~245.27 Polar hydroxyl enhances hydrophilicity; methyl increases steric hindrance at position 2 .
(2R,4S)-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid () Boc (1), Ph (4) C₁₆H₂₁NO₄ 291.34 Phenyl group introduces lipophilicity and π-π stacking potential; lacks hydroxyl, reducing solubility in polar solvents .
(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid () Boc (1), CF₃ (4) C₁₁H₁₅F₃NO₄ 282.24 Trifluoromethyl group provides electronegativity and metabolic stability; steric bulk differs from methyl .
(2S,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid () Boc (1), OMe (4) C₁₁H₁₉NO₅ 245.27 Methoxy group increases lipophilicity compared to hydroxyl; alters hydrogen-bonding capacity .
1-(tert-Butoxycarbonyl)-4,4-difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid () Boc (1), 2×F (4), 2×CH₃ (3) C₁₂H₁₉F₂NO₄ 295.28 Fluorine atoms enhance bioavailability; dimethyl groups add steric hindrance, reducing conformational flexibility .

Biological Activity

1-[(Tert-butoxy)carbonyl]-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid, commonly referred to as M4 , is a compound that has garnered attention for its potential biological activities, particularly in neuroprotective applications. This article delves into the compound's biological activity, including its mechanism of action, efficacy in various studies, and relevant case studies.

  • IUPAC Name : 4-hydroxy-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
  • CAS Number : 185026-97-5
  • Molecular Formula : C10H17NO5
  • Molecular Weight : 217.25 g/mol

Recent studies have indicated that M4 functions as both a β-secretase and an acetylcholinesterase inhibitor. These dual actions are significant as they contribute to the prevention of amyloid beta peptide (Aβ) aggregation and the formation of fibrils, which are implicated in neurodegenerative diseases such as Alzheimer’s disease. The inhibition of β-secretase is particularly noteworthy, with an IC50 value of 15.4 nM, indicating high potency in blocking this enzyme's activity .

In Vitro Studies

In vitro experiments have demonstrated that M4 can protect astrocyte cells from Aβ-induced toxicity. When astrocytes were treated with Aβ alone, cell viability dropped significantly; however, co-treatment with M4 improved cell viability by approximately 20% . This suggests that M4 may mitigate oxidative stress and inflammatory responses triggered by Aβ aggregates.

In Vivo Studies

In vivo models further elucidated M4's protective effects against neurodegeneration. The compound was tested in rats subjected to scopolamine-induced cognitive impairment. While M4 showed some reduction in malondialdehyde (MDA) levels—a marker of oxidative stress—its effects were not statistically significant when compared to standard treatments like galantamine . This highlights the need for further research to optimize the bioavailability of M4 in the brain.

Case Studies

  • Astrocyte Protection :
    • Study : The protective effect of M4 against Aβ-induced astrocyte death was evaluated.
    • Findings : M4 treatment resulted in a significant increase in cell viability compared to untreated controls, suggesting a neuroprotective role.
  • Oxidative Stress Mitigation :
    • Study : The impact of M4 on oxidative stress markers following scopolamine administration was assessed.
    • Findings : Although M4 reduced MDA levels, it did not outperform galantamine, indicating potential limitations in its efficacy under certain conditions .

Data Summary

Study TypeKey FindingsIC50/Ki Values
In VitroIncreased astrocyte viability with M4β-secretase: 15.4 nM
Reduced TNF-α productionAcetylcholinesterase: 0.17 μM
In VivoModerate reduction in oxidative stress markersNot statistically significant compared to galantamine

Q & A

Q. How can machine learning models predict novel derivatives with enhanced pharmacokinetic properties?

  • Methodological Answer :
  • Descriptor Selection : Use 3D-QSAR with MOE or Schrodinger’s Phase to correlate logP, polar surface area, and H-bond donors/acceptors with BBB permeability .
  • Validation : Retrospective analysis of 50 known analogs showed a 78% accuracy in predicting hepatic clearance (CLhep) using random forest models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(Tert-butoxy)carbonyl]-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid
Reactant of Route 2
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1-[(Tert-butoxy)carbonyl]-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.